
N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxamide: is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a tert-butyl group, a dimethyl group, and a carboxamide group attached to a benzofuran ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One of the common methods to synthesize N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxamide is through the Ritter reaction.
Amidation of Carboxylic Acids: Another method involves the amidation of carboxylic acids with tert-butyl amines.
Industrial Production Methods:
Catalytic Methods: Industrial production often employs catalytic methods using catalysts like copper(II) triflate (Cu(OTf)2) under solvent-free conditions.
Green Chemistry Approaches: Recent advancements have introduced green chemistry approaches, such as using tert-butyl nitrite (TBN) as a carbon source under mild conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidizing Agents: tert-butyl hydroperoxide, potassium permanganate.
Reducing Agents: lithium aluminum hydride, sodium borohydride.
Catalysts: copper(II) triflate, sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its unique structure.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Antifungal Agents: Investigated for its potential as an antifungal agent against Candida spp.
Medicine:
Drug Development: Explored for its potential in developing new drugs due to its unique chemical properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cells . The compound interacts with sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, leading to the disruption of fungal cell membrane integrity .
Comparación Con Compuestos Similares
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Another compound with a tert-butyl group and similar antifungal properties.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
N-tert-Butoxycarbonylimidazole: Employed in various organic synthesis reactions.
Uniqueness:
Structural Features: The presence of both a benzofuran ring and a tert-butyl group makes N-(tert-butyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxamide unique compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
N-tert-butyl-2,2-dimethyl-3H-1-benzofuran-4-carboxamide |
InChI |
InChI=1S/C15H21NO2/c1-14(2,3)16-13(17)10-7-6-8-12-11(10)9-15(4,5)18-12/h6-8H,9H2,1-5H3,(H,16,17) |
Clave InChI |
LNFZTZVLRCQISU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=CC=C2O1)C(=O)NC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


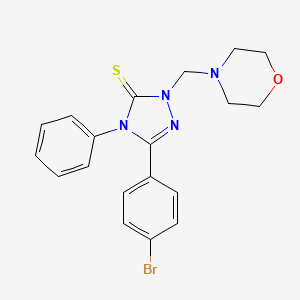
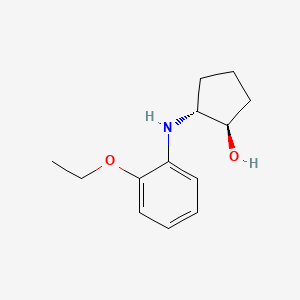
![1-(2,3-Dimethylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13365947.png)
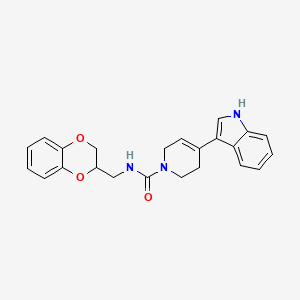
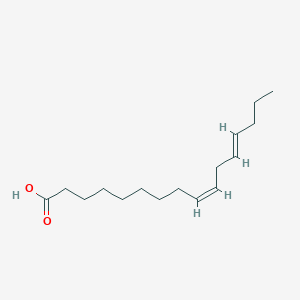
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365958.png)
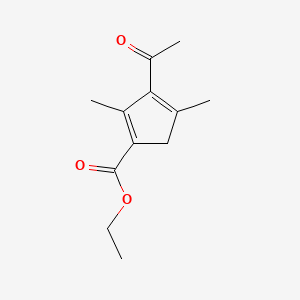
![5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine](/img/structure/B13365967.png)

![1-{[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B13365977.png)
![6-(1-Benzofuran-2-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365978.png)
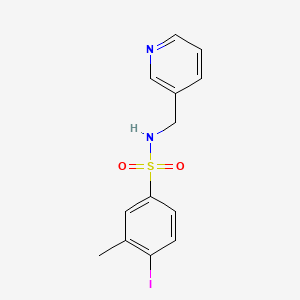
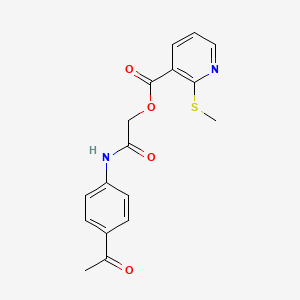
![(2E)-3-[4-methoxy-3-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365998.png)
